(S)-5-Oxopiperazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5-oxopiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFBRFWMGHQBFJ-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717063 |

Source

|

| Record name | (2S)-5-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135630-97-6 |

Source

|

| Record name | (2S)-5-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-5-Oxopiperazine-2-carboxylic Acid: A Technical Guide to its Synthesis, Characterization, and Application as a Conformationally Constrained Peptidomimetic

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid (PCA) is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, six-membered ring structure serves as an effective mimic for dipeptide units, enabling the design of peptidomimetics with predictable and stable secondary structures. This technical guide provides an in-depth exploration of the PCA scaffold, beginning with the historical context of cyclic peptide chemistry that spurred its development. We present a detailed, field-proven enantioselective synthesis, outline its comprehensive spectroscopic characterization, and discuss its critical application in constraining peptide conformations to elicit specific biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular building block.

Introduction and Historical Context

The quest to create therapeutic agents from peptides has historically been challenged by their inherent conformational flexibility and susceptibility to enzymatic degradation. A pivotal strategy to overcome these liabilities involves the introduction of conformational constraints, effectively locking the peptide into its bioactive shape. The intellectual origins of this approach can be traced back to the early 20th century and the foundational work on cyclic dipeptides, also known as 2,5-diketopiperazines. These molecules, representing the simplest cyclic forms of peptides, were recognized as stable structures resulting from the intramolecular condensation of dipeptide esters.

While not a direct discovery of this compound, this early research established a fundamental principle: cyclization imparts rigidity. The oxopiperazine core, a structural analogue of a diketopiperazine, emerged from this legacy as a more nuanced tool. It functions as a non-symmetrical dipeptide mimic, offering a unique vector for side-chain presentation and backbone geometry. Unlike its diketopiperazine cousins, the oxopiperazine scaffold has received focused attention more recently, particularly for its ability to induce specific turn-conformations in peptide sequences, a critical structural motif for protein-receptor interactions. The development of stereochemically pure PCA has been a key enabler for its rational incorporation into complex peptidomimetics.

Modern Enantioselective Synthesis: A Validated Protocol

The practical application of PCA in drug discovery hinges on a reliable and stereocontrolled synthetic route. While several methods exist, the synthesis reported by Guitot et al. (2009) stands out for its straightforward execution and use of readily available chiral starting materials.[1] This approach leverages L-serine as the chiral precursor to establish the desired (S)-stereochemistry at the C2 position.

The causality behind this synthetic strategy is rooted in a sequence of reliable, high-yielding transformations designed to build the heterocyclic core without racemization.

Experimental Protocol: Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid

This protocol is adapted from the work of Guitot, Carboni, Reiser, and Piarulli.

-

Step 1: Reductive N-Alkylation. L-serine methyl ester is reacted with ethyl glyoxylate via reductive amination. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere efficiently forms the secondary amine intermediate. The glyoxylate provides the two-carbon unit required for the eventual piperazine ring.

-

Step 2: Azide Formation. The primary alcohol of the serine side-chain is converted to an azide. This is achieved under Mitsunobu conditions, a reliable method for inverting the stereochemistry of a secondary alcohol, though in this case, it cleanly converts a primary alcohol to an azide without affecting the crucial C2 stereocenter. The azide serves as a masked amine, poised for a subsequent reduction and cyclization.

-

Step 3: Staudinger Reduction and Lactamization. The azide is reduced to a primary amine using triphenylphosphine (PPh₃) in the presence of water (Staudinger reaction). Upon formation, the nascent amine undergoes spontaneous intramolecular cyclization with the adjacent methyl ester, forming the stable 5-oxopiperazine (lactam) ring. This cyclization is thermodynamically driven and proceeds efficiently.

-

Step 4: N-Boc Protection. The secondary amine at the N1 position is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This step is critical for preventing side reactions in subsequent peptide coupling steps and enhancing the solubility of the scaffold in organic solvents.

-

Step 5: Saponification. The methyl ester is hydrolyzed to the free carboxylic acid using a base such as sodium hydroxide (NaOH). Careful acidification then yields the final target compound, N-Boc-(S)-5-oxo-piperazine-2-carboxylic acid, ready for use in peptide synthesis.

// Connections {Serine, Glyoxylate} -> Step1 [label="1"]; Step1 -> Int1; Int1 -> Step2 [label="2"]; Step2 -> Int2; Int2 -> Step3 [label="3"]; Step3 -> Int3; Int3 -> Step4 [label="4"]; Step4 -> Int4; Int4 -> Step5 [label="5"]; Step5 -> Final; }

Caption: Enantioselective synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid.

Physicochemical and Spectroscopic Characterization

The unambiguous characterization of the PCA scaffold is essential for its use in synthesis. The N-Boc protected form is a stable, crystalline solid. Its structure is confirmed through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The supporting information associated with the primary literature provides the complete spectral data.[2]

| Property | Data |

| Molecular Formula | C₁₀H₁₆N₂O₅ |

| Molecular Weight | 244.24 g/mol |

| Appearance | White solid |

| Melting Point | 165-175 °C |

| ¹H NMR (CDCl₃, δ ppm) | Key signals include the Boc protons (~1.45 ppm, s, 9H), diastereotopic methylene protons of the ring, the α-proton at C2, and the amide N-H proton. The exact shifts can vary with solvent. |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks include the carboxylic acid carbonyl (~170-175 ppm), the lactam carbonyl (~165-170 ppm), the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm), and the α-carbon at C2 (~50-55 ppm). |

| IR (KBr, cm⁻¹) | Strong absorptions for the carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1740 cm⁻¹), C=O stretch of the Boc group (~1690 cm⁻¹), and C=O stretch of the lactam (~1650 cm⁻¹). |

| Mass Spectrometry (MS) | ESI-MS will typically show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight. |

Application in Peptidomimetics and Drug Discovery

The primary utility of the PCA scaffold lies in its role as a dipeptide mimic and an inducer of secondary structure . When incorporated into a peptide sequence, the rigid oxopiperazine ring restricts the conformational freedom of the backbone, pre-organizing it into a specific geometry.

Mechanism of Conformational Constraint

The PCA scaffold is particularly adept at mimicking or inducing β-turn and γ-turn conformations.[1] These turns are crucial secondary structures in peptides and proteins, often mediating molecular recognition events.

-

Rationale: In a flexible, linear peptide, a vast ensemble of conformations exists in solution, only one of which may be the "bioactive" conformation recognized by a receptor. The energetic cost of forcing the peptide into this specific shape upon binding can reduce affinity.

-

PCA's Role: By replacing a dipeptide unit with a PCA scaffold, the peptide backbone is locked into a turn-like structure. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and biological activity.

The specific conformation induced (e.g., Type II β-turn vs. γ-turn) can be influenced by the stereochemistry of the PCA ((S) vs. (R)) and the surrounding amino acid residues.[1] The choice of which dipeptide to replace is a critical aspect of the design process, often guided by computational modeling or existing structure-activity relationship (SAR) data.

// Connections A -> B [label="Analyze"]; B -> C [label="Hypothesize"]; C -> E; D -> E [label="Incorporate"]; E -> F; F -> G; G -> H [label="Interpret Data"]; H -> I; A -> I [style=dashed, label="Baseline"]; I -> J; J -> K; }

Caption: Workflow for applying PCA in rational peptidomimetic design.

Conclusion

This compound is more than a mere cyclic amino acid; it is a sophisticated tool for medicinal chemists. Its development is a direct result of the long-standing effort to imbue peptides with drug-like properties. The availability of robust, enantioselective synthetic routes has made this scaffold accessible for rational incorporation into peptide-based therapeutics. By enforcing specific, bioactive conformations, the PCA core helps to bridge the gap between the potent biological activity of peptides and the stringent pharmacokinetic requirements of successful drugs. Its application continues to be a promising strategy in the development of novel therapeutics targeting a wide range of diseases.

References

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

-

PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. National Center for Biotechnology Information. [Link]

-

American Chemical Society. (2009). Supporting Information for Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. ACS Publications. [Link]

Sources

An In-depth Technical Guide to (S)-5-Oxopiperazine-2-carboxylic acid: A Chiral Scaffold for Advanced Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Oxopiperazine-2-carboxylic acid is a conformationally constrained chiral building block of significant interest in medicinal chemistry and drug development. Its rigidified cyclic structure, incorporating both a lactam and a secondary amine, offers a unique scaffold for the design of peptidomimetics, therapeutic peptides, and more recently, as a key component in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering insights for its strategic deployment in drug discovery programs.

Part 1: Molecular Structure and Chemical Properties

This compound possesses a defined stereochemistry at the C2 position, which is crucial for its application in stereospecific molecular recognition. The piperazinone ring exists in a constrained conformation, influencing the spatial orientation of the carboxylic acid and the ring nitrogens.

Chemical Structure

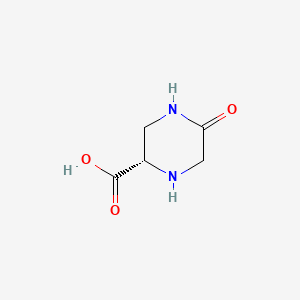

The structure of this compound is characterized by a six-membered piperazine ring containing a ketone at the 5-position and a carboxylic acid at the chiral center (S)-configuration at the 2-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its common derivatives are summarized below. The free acid is a polar molecule, while the N-Boc protected form exhibits increased solubility in organic solvents. The hydrochloride salt is typically used to improve handling and aqueous solubility.[][2][3][4][5][6]

| Property | This compound | (S)-1-Boc-5-oxopiperazine-2-carboxylic acid | This compound HCl |

| CAS Number | 1246552-66-8 (for racemate) | 1033713-11-9[4] | 1621961-57-6[2][7] |

| Molecular Formula | C₅H₈N₂O₃ | C₁₀H₁₆N₂O₅ | C₅H₉ClN₂O₃ |

| Molecular Weight | 144.13 g/mol | 244.24 g/mol [4] | 180.59 g/mol [2][7] |

| Appearance | Solid | Solid | Solid |

| Melting Point | Not reported | 165-175 °C[5] | Not reported |

| Solubility | Soluble in water and polar organic solvents | Soluble in many organic solvents | Soluble in water |

| pKa | Estimated acidic pKa ~2-3 (carboxylic acid), basic pKa ~7-8 (piperazine N-H) | Estimated acidic pKa ~2-3 (carboxylic acid) | Not applicable |

Part 2: Spectroscopic Analysis

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure. The spectra for the N-Boc protected form are well-characterized.[8]

1H NMR (400 MHz, CDCl₃) of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid:

-

δ 1.48 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 3.40-3.60 (m, 2H): Methylene protons of the piperazine ring.

-

δ 3.80-4.00 (m, 2H): Methylene protons of the piperazine ring.

-

δ 4.50 (dd, 1H): Proton at the chiral center (C2).

-

δ 6.50 (br s, 1H): Amide proton (N-H).

-

δ 9.50 (br s, 1H): Carboxylic acid proton (O-H).

13C NMR (100 MHz, CDCl₃) of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid:

-

δ 28.3: Methyl carbons of the Boc group.

-

δ 45.0: Methylene carbon of the piperazine ring.

-

δ 50.0: Methylene carbon of the piperazine ring.

-

δ 55.0: Chiral carbon (C2).

-

δ 81.0: Quaternary carbon of the Boc group.

-

δ 155.0: Carbonyl carbon of the Boc group.

-

δ 168.0: Lactam carbonyl carbon (C5).

-

δ 172.0: Carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

3300-2500 cm-1 (broad): O-H stretching of the carboxylic acid, often overlapping with N-H and C-H stretches.[9]

-

~3200 cm-1: N-H stretching of the secondary amine and amide.[10]

-

~1710 cm-1: C=O stretching of the carboxylic acid.[9]

-

~1650 cm-1: C=O stretching of the lactam (amide).[10]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of this compound. The fragmentation pattern of piperazine derivatives typically involves cleavage of the C-N bonds within the ring and between the ring and its substituents.[11] For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 145.05.

Part 3: Synthesis

A reliable and scalable synthesis is crucial for the accessibility of this compound for research and development. A straightforward and commonly employed method starts from the readily available chiral precursor, L-serine.[8][12]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid

This protocol is adapted from established literature procedures.[8][12]

Step 1: Synthesis of N-Boc-L-Serine

-

Dissolve L-serine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by acidifying with a mild acid (e.g., KHSO₄) and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.

Step 2: Cyclization to form (S)-1-Boc-5-oxopiperazine-2-carboxylic acid ethyl ester

-

Dissolve N-Boc-L-serine in a suitable solvent such as dichloromethane.

-

Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt).

-

Add ethyl glyoxylate and a mild base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

The subsequent intramolecular cyclization to the piperazinone can be promoted by heating or by the addition of a suitable reagent.

Step 3: Hydrolysis to (S)-1-Boc-5-oxopiperazine-2-carboxylic acid

-

Dissolve the ethyl ester from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer to obtain the desired N-Boc protected acid.

Step 4: Deprotection to this compound

-

Dissolve the N-Boc protected acid in a suitable solvent like dichloromethane or dioxane.

-

Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for a few hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the final product, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Part 4: Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in several areas of drug discovery.

Peptidomimetics and Constrained Dipeptide Mimics

The rigid piperazinone scaffold serves as a constrained dipeptide mimic, capable of inducing specific secondary structures, such as β-turns, in peptides.[12][13][14] This conformational constraint can lead to peptides with:

-

Increased receptor affinity and selectivity: By locking the peptide into a bioactive conformation.

-

Enhanced metabolic stability: The non-natural amino acid structure is less susceptible to proteolytic degradation.

-

Improved pharmacokinetic properties: The constrained conformation can influence cell permeability and other ADME properties.

Incorporation of this scaffold allows for the systematic exploration of the conformational requirements for peptide-receptor interactions.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

This compound and its derivatives are increasingly being utilized as building blocks for the linkers in PROTACs.[15][16][17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC.

Caption: General structure of a PROTAC molecule.

The piperazine moiety within the linker offers several advantages:

-

Conformational Rigidity: The cyclic structure reduces the flexibility of the linker, which can help to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[15]

-

Modulation of Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can improve the solubility and cell permeability of the PROTAC molecule.[16]

-

Vectorial Control: The defined geometry of the piperazine ring allows for precise control over the exit vectors of the linker, facilitating the rational design of PROTACs with optimal spatial orientation of the warhead and E3 ligase ligand.

Conclusion

This compound is a versatile and valuable chiral building block for modern drug discovery. Its constrained cyclic structure provides a powerful tool for the design of sophisticated molecules, from conformationally defined peptides to highly effective protein degraders. A thorough understanding of its chemical properties, synthesis, and strategic applications will continue to fuel innovation in the development of new therapeutics.

References

-

Mout, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 22963-22972. [Link]

-

Mout, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Retrieved January 20, 2026, from [Link]

-

Scaffidi, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 50(12), 6934-6966. [Link]

-

Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Figshare. Retrieved January 20, 2026, from [Link]

-

Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

-

Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

-

Enantioselective Synthesis of trans-4-Methylpipecolic Acid. (2007). The Journal of Organic Chemistry. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 481-489. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Gellman, S. H., et al. (1998). Stereochemical Requirements for β-Hairpin Formation: Model Studies with Four-Residue Peptides and Depsipeptides. Journal of the American Chemical Society, 120(9), 1959–1968. [Link]

-

Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. (2005). The Journal of Organic Chemistry. [Link]

-

Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. [Link]

-

Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. (2020). The Journal of Physical Chemistry Letters, 11(10), 4017–4021. [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2‐oxopiperazine‐containing tetrapeptide analogues. Sci-Hub. Retrieved January 20, 2026, from [Link]

-

Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. [Link]

-

5-oxopiperazine-2-carboxylic acid (C5H8N2O3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

(2S)-5-Oxo-piperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Masani, Y., et al. (2020). Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. Chemistry – An Asian Journal, 15(15), 2376-2381. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

5-oxopiperazine-2-carboxylic acid (C5H8N2O3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

Piperazine-2-carboxylic acid. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2015). ACS Chemical Biology, 10(11), 2569–2578. [Link]

-

Malkov, A. V., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. [Link]

-

Adejoro, I. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Retrieved January 20, 2026, from [Link]

-

Adejoro, I. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Retrieved January 20, 2026, from [Link]

-

FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 2. CAS 1621961-57-6 | this compound hydrochloride - Synblock [synblock.com]

- 3. 5-Oxopiperazine-2-carboxylic acid hydrochloride | 1922857-21-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Boc-5-oxo-piperazine-2-carboxylic acid 97 1246553-28-5 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sci-hub.st [sci-hub.st]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

(S)-5-Oxopiperazine-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Oxopiperazine-2-carboxylic acid is a conformationally constrained, chiral cyclic amino acid analog that has garnered significant interest within the medicinal chemistry and drug discovery communities. Its rigid piperazinone core serves as a valuable scaffold for the design of peptidomimetics and other complex molecular architectures. By introducing specific stereochemistry and conformational restrictions, this building block enables the precise spatial arrangement of pharmacophoric elements, a critical factor in optimizing drug-target interactions. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering a technical resource for its strategic deployment in research and development.

Core Molecular Identifiers

Clarity in identifying the precise chemical entity is paramount for reproducibility and regulatory compliance. This compound is commonly handled in its free acid form, as a hydrochloride salt, or with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom at position 1. The fundamental properties of these common forms are detailed below.

| Identifier | This compound (Free Acid) | This compound hydrochloride | (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |

| Molecular Formula | C₅H₈N₂O₃[1][2][3] | C₅H₉ClN₂O₃[4][5] | C₁₀H₁₆N₂O₅[6] |

| Molecular Weight | 144.13 g/mol [1][2] | 180.59 g/mol [4][5] | 244.24 g/mol [6] |

| CAS Number | Not explicitly assigned; Racemate: 3262-59-7[1][2] | 1621961-57-6[4][5] | 1033713-11-9[6] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a critical step in its application. A well-established and efficient method commences with the readily available and chiral starting material, L-serine. The synthesis is typically performed to yield the N-Boc protected derivative, which is a versatile intermediate for further chemical modifications, such as peptide coupling.

Synthetic Pathway Overview

A practical and straightforward synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported, starting from L-serine and ethyl glyoxylate[7][8][9]. The general workflow involves a series of key transformations to construct the piperazinone ring system while preserving the stereochemical integrity of the chiral center.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid

The following protocol is a generalized representation based on established literature procedures[7][8][9].

-

Reductive Amination: L-serine methyl ester hydrochloride is reacted with ethyl glyoxylate in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to form the secondary amine intermediate. The choice of reducing agent is critical to avoid side reactions.

-

Azide Formation: The hydroxyl group of the serine backbone is converted to an azide. This is typically achieved under Mitsunobu conditions using diphenylphosphoryl azide (DPPA) or a similar reagent. This step introduces the second nitrogen atom required for the piperazinone ring.

-

Azide Reduction and Cyclization: The azide is reduced to a primary amine, which then undergoes spontaneous intramolecular cyclization to form the 5-oxopiperazine-2-carboxylate core. The Staudinger reaction, using triphenylphosphine followed by water, is a common method for this transformation.

-

Boc Protection: The secondary amine in the piperazinone ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This step yields the stable and readily purifiable (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid methyl ester.

-

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide or sodium hydroxide, followed by acidic workup.

Deprotection of the N-Boc Group

To obtain the free this compound or its hydrochloride salt, the N-Boc protecting group must be removed. This is typically accomplished under acidic conditions.

-

Acid-mediated Deprotection: The N-Boc protected compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane[10].

-

Isolation: The deprotected product can be isolated as the corresponding salt (e.g., trifluoroacetate or hydrochloride) by removal of the solvent and excess acid under reduced pressure. Neutralization with a suitable base can provide the free amine if desired.

Applications in Drug Discovery and Development

The rigid, chiral nature of this compound makes it a valuable building block in the design of molecules with specific three-dimensional structures, which is a cornerstone of modern drug discovery.

Peptidomimetics and Conformational Constraint

One of the primary applications of this scaffold is in the synthesis of peptidomimetics. Peptides often suffer from poor metabolic stability and low oral bioavailability. By incorporating rigid structural motifs like the 5-oxopiperazine core, researchers can create peptide-like molecules that mimic the secondary structures of natural peptides, such as β-turns and γ-turns, while exhibiting improved pharmacokinetic properties[7][8].

The incorporation of this compound into a peptide sequence can induce a specific turn conformation, which can be crucial for binding to a biological target. The cis-trans isomerization of the tertiary amide bond formed by the piperazinone nitrogen can also influence the conformational landscape of the resulting molecule, offering a means to fine-tune its shape and biological activity[8].

Caption: Conceptual role in designing conformationally constrained peptidomimetics.

Chiral Building Block for Novel Heterocycles

Beyond peptidomimetics, this compound serves as a versatile chiral building block for the synthesis of more complex heterocyclic systems. The carboxylic acid and the secondary amine functionalities provide two reactive handles for further chemical elaboration, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. Its inherent stereochemistry can be transferred to the final products, which is essential for developing stereospecific drugs with improved efficacy and reduced off-target effects.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and rigid conformation provide a reliable platform for the design of sophisticated molecules with tailored biological activities. A thorough understanding of its chemical properties, synthetic routes, and potential applications is essential for leveraging this valuable chiral building block to its full potential in the development of next-generation therapeutics. The continued exploration of this and similar scaffolds will undoubtedly pave the way for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

This compound hydrochloride, min 97%, 100 mg. [Online]. Available: [Link]

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Online]. Available: [Link]

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Online]. Available: [Link]

-

Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]

-

3262-59-7|5-Oxopiperazine-2-carboxylic acid: In Stock - Parkway Scientific. [Online]. Available: [Link]

-

5-oxopiperazine-2-carboxylic acid (C5H8N2O3) - PubChemLite. [Online]. Available: [Link]

Sources

- 1. 3262-59-7|5-Oxopiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 3262-59-7|5-Oxopiperazine-2-carboxylic acid: In Stock [parkwayscientific.com]

- 3. PubChemLite - 5-oxopiperazine-2-carboxylic acid (C5H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 1621961-57-6 | this compound hydrochloride - Synblock [synblock.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

(S)-5-Oxopiperazine-2-carboxylic Acid: A Technical Guide to its Hypothesized Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid is a conformationally constrained cyclic amino acid analog. While direct studies on its specific mechanism of action are not extensively documented, its structural architecture presents compelling hypotheses for its biological activity. This guide synthesizes the current understanding of related compounds and pathways to propose potential mechanisms of action for this compound. We will explore its role as a potential mimetic of L-glutamine and L-pyroglutamic acid, its capacity to interfere with the γ-glutamyl cycle, and its application as a scaffold in peptidomimetic drug design. This document provides a theoretical framework and detailed experimental protocols to investigate these hypotheses, serving as a resource for researchers seeking to elucidate the biological function of this intriguing molecule.

Introduction: The Biochemical Rationale

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Its rigid piperazine ring distinguishes it from its linear amino acid counterparts, L-glutamine and L-glutamic acid, while also sharing key structural similarities with the cyclic amino acid L-pyroglutamic acid (5-oxoproline). This unique structural landscape forms the basis of its potential biological activities.

The primary hypotheses for the mechanism of action of this compound revolve around two key concepts:

-

Metabolic Antagonism: Its resemblance to crucial metabolites like L-glutamine and L-pyroglutamic acid suggests it may act as a competitive inhibitor of enzymes that utilize these substrates.

-

Peptidomimicry: The constrained cyclic structure can serve as a scaffold to mimic peptide turns, enabling the design of potent and selective inhibitors of protein-protein interactions or enzyme active sites.[1][2]

This guide will delve into these hypothesized mechanisms, providing the scientific context and experimental avenues for their validation.

Structural Mimicry: A Potential Glutamine and Pyroglutamate Antagonist

The structural similarity between this compound, L-glutamine, and L-pyroglutamic acid is the cornerstone of the metabolic antagonism hypothesis.

Caption: Structural comparison of key amino acids.

Glutamine Antagonism: Lessons from Acivicin and DON

Glutamine is a vital amino acid for cancer cells, participating in nucleotide biosynthesis, redox homeostasis, and anaplerosis.[3][4] Glutamine antagonists like Acivicin and 6-diazo-5-oxo-L-norleucine (DON) have demonstrated potent anti-tumor activity by inhibiting glutamine-dependent enzymes.[5][6] These molecules act as mimics of glutamine, binding to the active sites of enzymes such as glutamine amidotransferases. While this compound lacks the reactive functional groups of Acivicin and DON, its core structure could still allow it to compete with glutamine for enzyme binding, potentially acting as a reversible inhibitor.

Interference with the γ-Glutamyl Cycle

A more compelling hypothesis lies in the structural analogy to L-pyroglutamic acid (5-oxoproline), a key intermediate in the γ-glutamyl cycle.[7][8] This cycle is crucial for glutathione synthesis and amino acid transport.[9][10]

Caption: The γ-Glutamyl Cycle and hypothesized inhibition.

The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate.[11] Given the structural similarity, this compound could act as a competitive inhibitor of 5-oxoprolinase. Inhibition of this enzyme would lead to an accumulation of 5-oxoproline, disrupting glutathione metabolism and potentially inducing metabolic stress in highly proliferative cells.[7]

A Scaffold for Peptidomimetic Design

Beyond direct metabolic antagonism, the rigid structure of this compound makes it an excellent scaffold for designing peptidomimetics.[1][2] Peptides often adopt specific secondary structures, such as β-turns and γ-turns, to interact with their biological targets. The constrained piperazine ring can mimic these turns, providing a stable and predictable conformation.[12]

By incorporating this scaffold into a larger molecule, medicinal chemists can design potent and selective inhibitors of enzymes or protein-protein interactions. The carboxylic acid and amine functionalities of the oxopiperazine ring serve as convenient handles for chemical modification, allowing for the attachment of various side chains to probe the binding pockets of target proteins.[13][14]

Caption: Workflow for peptidomimetic drug design.

Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary.

Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits glutamine- or pyroglutamate-metabolizing enzymes.

Target Enzymes:

-

5-Oxoprolinase: The primary hypothesized target.

-

Glutaminase (GLS): A key enzyme in glutamine metabolism.

-

γ-Glutamylcysteine Synthetase: An enzyme in the γ-glutamyl cycle.

Protocol: 5-Oxoprolinase Inhibition Assay (Coupled Spectrophotometric Assay)

-

Reagents and Buffers:

-

Recombinant human 5-oxoprolinase.

-

This compound (test inhibitor).

-

L-2-imidazolidone-4-carboxylate (positive control inhibitor).

-

L-5-Oxoproline (substrate).

-

ATP, MgCl₂, KCl.

-

Coupling enzymes: Glutamate dehydrogenase (GDH).

-

NADH, α-ketoglutarate.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂.

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add assay buffer, NADH, α-ketoglutarate, and GDH to each well.

-

Add varying concentrations of this compound or the positive control inhibitor to the appropriate wells. Include a no-inhibitor control.

-

Initiate the reaction by adding a mixture of 5-oxoprolinase, L-5-oxoproline, and ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of glutamate production by 5-oxoprolinase.

-

Calculate the initial reaction velocities and determine the IC₅₀ value for this compound.

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀.

-

Perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Cell-Based Metabolic Assays

Objective: To assess the impact of this compound on cellular metabolism, particularly glutamine and glutathione pathways.

Protocol: Cellular Glutathione Depletion Assay

-

Cell Culture:

-

Use a cancer cell line known to be dependent on glutamine metabolism (e.g., PANC-1, A549).

-

Culture cells to 80-90% confluency in standard growth medium.

-

-

Treatment:

-

Treat cells with varying concentrations of this compound for 24-48 hours.

-

Include a vehicle control and a positive control for glutathione depletion (e.g., buthionine sulfoximine).

-

-

Glutathione Measurement:

-

Lyse the cells and deproteinate the lysate.

-

Use a commercially available glutathione assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the levels of reduced glutathione (GSH).

-

Normalize the GSH levels to the total protein concentration in each sample.

-

-

Data Analysis:

-

Compare the GSH levels in treated cells to the vehicle control.

-

A significant decrease in GSH levels would suggest interference with the γ-glutamyl cycle.

-

Structural Biology Studies

Objective: To obtain atomic-level insights into the binding of this compound to its target enzyme.

Protocol: X-ray Crystallography of 5-Oxoprolinase in Complex with the Inhibitor

-

Protein Expression and Purification:

-

Express and purify recombinant human 5-oxoprolinase.

-

-

Crystallization:

-

Screen for crystallization conditions of the apo-enzyme using various commercially available screens.

-

Once initial crystals are obtained, optimize the crystallization conditions.

-

Soak the apo-enzyme crystals in a solution containing a high concentration of this compound, or co-crystallize the enzyme in the presence of the inhibitor.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with the known structure of 5-oxoprolinase.

-

Refine the structure and model the inhibitor into the electron density map.

-

-

Analysis:

-

Analyze the binding mode of this compound in the active site of 5-oxoprolinase.

-

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme.

-

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential in chemical biology and drug discovery. Its structural resemblance to key metabolites and its utility as a peptidomimetic scaffold provide a strong rationale for investigating its mechanism of action. The hypothesized roles as a glutamine/pyroglutamate antagonist, particularly as an inhibitor of 5-oxoprolinase, offer exciting avenues for research. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the biological functions of this compound and for harnessing its potential in the development of novel therapeutics.

References

-

Van der Werf, P., & Meister, A. (1974). Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle. Proceedings of the National Academy of Sciences, 71(4), 1026-1029. [Link]

-

Van der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the gamma-glutamyl cycle. Proceedings of the National Academy of Sciences, 68(12), 2982-2985. [Link]

-

Griffith, O. W., & Meister, A. (1979). Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes. Proceedings of the National Academy of Sciences, 76(12), 268-272. [Link]

-

Taylor & Francis Online. (n.d.). 5 oxoproline – Knowledge and References. Retrieved from [Link]

-

Liu, Y., & Franklin, C. C. (2014). Emerging regulatory paradigms in glutathione metabolism. Advances in cancer research, 122, 69–101. [Link]

-

Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of organic chemistry, 74(21), 8433–8436. [Link]

-

Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & biomolecular chemistry, 7(16), 3338–3342. [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Y., & Wang, H. (2021). Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment. American journal of cancer research, 11(6), 2535–2548. [Link]

-

Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Mahmoud, G. A., Al-Salahi, R., & El-Senduny, F. F. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Molecules (Basel, Switzerland), 25(23), 5709. [Link]

-

Leone, R. D., & Le, A. (2019). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Trends in cancer, 5(8), 471–480. [Link]

-

Muir, A., Danai, L. V., Kunchok, T., Yao, C. H., Sant, D. J., & Vander Heiden, M. G. (2023). Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma. Nature cancer, 5(1), 100-113. [Link]

-

Szabó, G., Borbás, A., Csorba, A., Bajusz, D., & Herczegh, P. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 26(16), 4992. [Link]

-

ResearchGate. (n.d.). Bioactive ∆ 5 -2-oxopiperazines currently under the drug. Retrieved from [Link]

-

PubChem. (n.d.). Pyroglutamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 5-oxoproline. Retrieved from [Link]

-

bioRxiv. (2022). Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma. Retrieved from [Link]

-

Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from [Link]

Sources

- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

(S)-5-Oxopiperazine-2-carboxylic acid: A Technical Guide to a Versatile Chiral Building Block in Drug Discovery

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid (S-OPC) has emerged as a privileged chiral scaffold in modern medicinal chemistry. Its rigidified, cyclic structure serves as a conformationally constrained analogue of a dipeptide, offering medicinal chemists a powerful tool to enhance the metabolic stability, cell permeability, and target affinity of peptide-based drug candidates. This technical guide provides an in-depth exploration of S-OPC, covering its synthesis, key physicochemical properties, and diverse applications as a chiral building block. We will delve into validated experimental protocols for its derivatization and showcase its role in the development of innovative therapeutics, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable molecule.

Introduction: The Strategic Value of Constrained Scaffolds

In the realm of drug discovery, particularly in the design of peptidomimetics, controlling the three-dimensional conformation of a molecule is paramount. Unconstrained peptides often suffer from proteolytic degradation and poor bioavailability. The introduction of conformational constraints, such as those offered by the piperazinone scaffold, can lock the molecule into a bioactive conformation, enhancing its interaction with biological targets like enzymes and receptors.[1][2]

This compound, with its defined stereochemistry and multiple points for chemical diversification, serves as an exceptional dipeptide mimic.[3] Its rigid backbone can induce specific secondary structures, such as β-turns, in peptide sequences, which are critical for molecular recognition processes.[4][5] This guide will illuminate the practical aspects of utilizing S-OPC as a strategic component in the synthesis of complex, biologically active molecules.

Synthesis of the this compound Core

A robust and scalable synthesis is crucial for the widespread adoption of any building block. A straightforward and commonly cited method for preparing the N-Boc protected form of S-OPC starts from the readily available and chiral amino acid, L-serine.[4][5]

The general synthetic approach involves the reaction of L-serine with ethyl glyoxylate, followed by a series of transformations to construct the piperazinone ring. The resulting intermediate can then be protected, typically with a tert-butyloxycarbonyl (Boc) group, to facilitate further chemical modifications.[5]

Diagram 1: General Synthetic Pathway to N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid

Caption: High-level overview of the synthesis from L-serine.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. The properties of S-OPC and its derivatives must be rigorously confirmed to ensure purity and structural integrity.

| Property | Value | Source |

| Molecular Formula | C5H8N2O3 | PubChem |

| Molecular Weight | 144.13 g/mol | [6] |

| Appearance | White to off-white solid | Commercial |

| Storage | Store at 2-8°C, sealed in dry conditions | [6] |

| Solubility | Soluble in water and polar organic solvents | Supplier Data |

Note: Data for the unprotected parent compound. Values for protected derivatives will vary.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the diastereotopic protons of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the lactam carbonyl carbon (~170 ppm) and the carboxylic acid carbonyl.

-

Mass Spectrometry: Electrospray ionization (ESI) is commonly used to confirm the molecular weight.[4]

Key Chemical Transformations and Applications

The utility of S-OPC lies in its three distinct functional handles that allow for selective modification: the two nitrogen atoms (N1 and N4) and the C2-carboxylic acid.

Diagram 2: Functionalization Workflow of the S-OPC Scaffold

Caption: Key modification sites on the S-OPC core scaffold.

N-Functionalization

The differential reactivity of the N1 (amide) and N4 (amine) nitrogens allows for selective functionalization. The N4 amine is more nucleophilic and is typically the site of initial alkylation or acylation. Protecting the N4 position, often with a Boc group, allows for subsequent modification at the N1 position. This stepwise approach provides precise control over the introduction of various substituents, which is critical for structure-activity relationship (SAR) studies.[7]

Amide Bond Formation: A Cornerstone Reaction

The most common and arguably most important reaction involving S-OPC is the coupling of its carboxylic acid moiety with a primary or secondary amine to form an amide bond.[8] This reaction is fundamental to building larger molecules, such as peptide analogues and complex drug candidates.

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated.[8][9] A plethora of coupling reagents have been developed for this purpose, each with its own advantages depending on the substrate and desired reaction conditions.

Common Amide Coupling Reagents:

-

Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.[10]

-

Onium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, which are highly efficient and lead to rapid reaction times.[11]

Validated Experimental Protocol: EDC/DMAP Mediated Amide Coupling

This protocol describes a reliable method for coupling N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid with a representative amine, benzylamine. The use of EDC as a coupling agent and DMAP as a catalyst provides a robust system for forming the amide bond.[10]

Materials:

-

N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

-

Dichloromethane (DCM), anhydrous

-

5% NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and DMAP (0.2 eq).

-

Stir the resulting mixture at room temperature under a nitrogen atmosphere for 15 minutes to activate the carboxylic acid.

-

Add benzylamine (1.1 eq) to the mixture.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by partitioning the mixture between DCM and a 5% NaHCO₃ solution.

-

Separate the organic layer. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Trustworthiness through Self-Validation: The success of this protocol relies on the anhydrous conditions to prevent hydrolysis of the activated ester intermediate. The basic workup (NaHCO₃ wash) is critical for removing unreacted acid and the acidic byproducts of the EDC reagent. The purity of the final compound should be confirmed by NMR and Mass Spectrometry.

Case Study: S-OPC in Therapeutic Development

The piperazine scaffold is a common feature in many approved drugs and clinical candidates. While specific examples directly incorporating the S-OPC parent structure can be proprietary, its use as a constrained dipeptide is well-documented in patent literature for various therapeutic areas, including inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and HIV protease.[12] For instance, the rigid structure of S-OPC can be used to correctly orient pharmacophoric groups into the active site of an enzyme, thereby increasing binding affinity and selectivity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its inherent conformational rigidity, stereochemical purity, and synthetic tractability make it an invaluable building block for medicinal chemists aiming to bridge the gap between peptides and traditional small molecules. As the demand for therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of constrained scaffolds like S-OPC will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Guillot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

-

ACS Publications. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

- Google Patents. (1999).

-

National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sci-Hub. Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

-

MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules. [Link]

-

Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. [Link]

-

Badiei, A., Ziarani, G. M., Ghasemzadeh, M. A., Lashgari, N., & A-Zolfaghari, M. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 674-683. [Link]

-

National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and... [Link]

-

Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 4(2). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1240590-31-1|(R)-5-Oxopiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (S)-5-Oxopiperazine-2-carboxylic Acid and Its N-Boc Derivative

This guide provides an in-depth analysis of the spectroscopic data for (S)-5-Oxopiperazine-2-carboxylic acid, a chiral heterocyclic compound of interest in peptidomimetics and drug discovery. Due to the nature of its synthesis and purification, comprehensive spectroscopic data is most readily available for its stable intermediate, (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. Therefore, this document will focus on the detailed spectroscopic characterization of this N-Boc protected derivative, providing a foundational understanding for researchers in the field.

Introduction and Significance

This compound is a cyclic dipeptide analogue that serves as a constrained scaffold in medicinal chemistry. Its rigid structure allows for the precise orientation of substituents, making it a valuable building block for designing peptidomimetics with enhanced biological activity and stability. The synthesis of this compound, often starting from L-serine, typically involves the use of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms.[1] This N-Boc derivative is a key, stable intermediate from which the parent compound can be obtained. Understanding the spectroscopic signature of this intermediate is crucial for reaction monitoring, quality control, and structural confirmation.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. The principles of data interpretation and the experimental protocols for acquiring such data are also detailed to provide a comprehensive resource for scientists.

Molecular Structures

The structures of the parent compound and its N-Boc protected form are shown below. The presence of the bulky Boc group significantly influences the spectroscopic properties of the molecule.

-

This compound :

-

Molecular Formula: C₅H₈N₂O₃[2]

-

Molecular Weight: 144.13 g/mol

-

-

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid :

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid will exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the amide and carbamate functionalities, and the neighboring heteroatoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | 10-13 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically broad and downfield. |

| NH | 7-8.5 | Broad Singlet | - | The amide proton signal is often broad due to quadrupole broadening and exchange. |

| H-2 | 4.5-4.8 | Doublet of Doublets | ~8, ~4 | This methine proton is alpha to a carbonyl and a nitrogen, shifting it downfield. It is coupled to the two diastereotopic protons at C-3. |

| H-6 (axial & equatorial) | 3.8-4.2 | Multiplet | - | These methylene protons are adjacent to the carbamate nitrogen and the amide carbonyl, leading to a downfield shift. |

| H-3 (axial & equatorial) | 3.2-3.6 | Multiplet | - | These methylene protons are adjacent to the amide nitrogen and the chiral center at C-2. |

| C(CH₃)₃ | ~1.45 | Singlet | - | The nine equivalent protons of the tert-butyl group give a strong singlet signal. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic C=O | 170-175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Amide C=O | 165-170 | The amide carbonyl carbon is also deshielded, appearing in a similar region to the acid carbonyl. |

| Carbamate C=O | 155-160 | The carbonyl carbon of the Boc group is slightly upfield compared to the other carbonyls. |

| C(CH₃)₃ | ~80 | The quaternary carbon of the Boc group is attached to an oxygen atom. |

| C-2 | 55-60 | This methine carbon is attached to two electron-withdrawing groups (COOH and N). |

| C-6 | 45-50 | This methylene carbon is adjacent to the carbamate nitrogen and the amide carbonyl. |

| C-3 | 40-45 | This methylene carbon is adjacent to the amide nitrogen. |

| C(CH₃)₃ | ~28 | The methyl carbons of the Boc group are in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, amide, and carbamate groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |

| Amide | N-H stretch | 3200-3400 | Medium |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Amide | C=O stretch (Amide I) | 1640-1680 | Strong, Sharp |

| Carbamate | C=O stretch | 1680-1720 | Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to strong intermolecular hydrogen bonding.[4][5] The presence of multiple carbonyl groups will likely result in a complex, and possibly overlapping, set of strong absorption bands in the 1640-1730 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For N-Boc-(S)-5-oxopiperazine-2-carboxylic acid, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted m/z Values for Molecular Ions

| Adduct | Predicted m/z |

| [M+H]⁺ | 245.11 |

| [M+Na]⁺ | 267.09 |

| [M-H]⁻ | 243.10 |

M refers to the parent molecule, C₁₀H₁₆N₂O₅.

Fragmentation Pattern: Under tandem MS (MS/MS) conditions, the molecular ion is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:

-

Loss of the tert-butyl group (57 Da) from the Boc protecting group.

-

Loss of CO₂ (44 Da) from the carboxylic acid moiety.

-

Loss of the entire Boc group (101 Da).

-

Cleavage of the piperazine ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals and to ensure solubility.

-

Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. For structural information, perform MS/MS analysis on the parent ion peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid.

Sources

- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-oxopiperazine-2-carboxylic acid (C5H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Biological Activity of (S)-5-Oxopiperazine-2-carboxylic Acid Derivatives as Peptidomimetic Scaffolds

Abstract: The (S)-5-Oxopiperazine-2-carboxylic acid core has emerged as a structurally significant and versatile scaffold in modern medicinal chemistry. Its conformationally constrained cyclic structure serves as an effective mimic for dipeptide units, particularly inducing γ- and β-turn secondary structures, which are critical for molecular recognition in numerous biological pathways.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives built upon this privileged framework. We will dissect the synthetic rationale, delve into specific enzyme inhibitory mechanisms, and provide validated experimental protocols for assessing biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: A Privileged Scaffold in Peptidomimetic Design

The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical utility is often hampered by poor oral bioavailability, metabolic instability, and rapid clearance. Peptidomimetics—small molecules that mimic the structure and function of peptides—offer a compelling solution to these challenges. The this compound scaffold is a premier example of a dipeptide mimic.[3] Its rigid, six-membered ring structure locks the geometry of the backbone, presenting appended side chains in a precise spatial orientation that can replicate the key interactions of a native peptide ligand with its protein target.[4]

Nuclear Magnetic Resonance (NMR) studies have confirmed that incorporating this scaffold into tetrapeptides can induce well-defined secondary structures, such as γ-turns and type II β-turns, which are fundamental for biological activity.[1] This inherent structural pre-organization makes the scaffold an ideal starting point for designing potent and selective modulators of protein-protein interactions and enzyme active sites.

Synthesis: From Chiral Precursors to Diverse Libraries

The generation of enantiomerically pure this compound is fundamental to its application, as stereochemistry is paramount in biological recognition. The most efficient and widely adopted method utilizes the chiral pool, starting from readily available L-serine.

Core Synthesis Protocol via L-Serine

This protocol outlines a straightforward synthesis of N-Boc protected (S)-5-oxo-piperazine-2-carboxylic acid, a key intermediate for further derivatization.[1]